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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for
Luvesilocin (RE104) investigated in clinical trials. This document includes detailed
experimental protocols, a summary of quantitative data, and visualizations of the relevant
biological pathways and experimental workflows.

Introduction

Luvesilocin is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), a
psychedelic compound.[1][2] It is being developed as a potential fast-acting therapeutic for
various mental health conditions, including postpartum depression.[3][4] Luvesilocin's
therapeutic effects are primarily mediated through its active metabolite, 4-HO-DiPT, which acts
as a serotonin 5-HT2A receptor agonist.[1] Clinical trials have predominantly focused on the
subcutaneous route of administration to ensure rapid and consistent bioavailability.[2] While the
active metabolite, 4-HO-DIiPT, has a history of oral use, specific clinical trial data on the oral
administration of the prodrug Luvesilocin is not publicly available.[5][6]

Mechanism of Action and Signaling Pathway

Luvesilocin is rapidly converted to its active metabolite, 4-HO-DIiPT, in the body.[2] 4-HO-DIiPT
exerts its psychedelic and potential therapeutic effects by acting as an agonist at the serotonin

2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The binding of 4-HO-DIPT to the

5-HT2A receptor initiates an intracellular signaling cascade, primarily through the Gq alpha
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subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+) stores, while DAG activates protein kinase C (PKC). These downstream events are
believed to underlie the profound alterations in perception, mood, and cognition associated with
psychedelic compounds.
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Figure 1: 5-HT2A Receptor Signaling Pathway for Luvesilocin's Active Metabolite.

Administration Routes in Clinical Trials

To date, clinical trials have primarily utilized the subcutaneous route for Luvesilocin
administration. Information regarding a dedicated oral Luvesilocin clinical trial is not available.
However, based on the known oral activity of its active metabolite, 4-HO-DiPT, a hypothetical
protocol for oral administration is also presented for comparative purposes.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of Luvesilocin's active
metabolite, 4-HO-DIPT, following subcutaneous administration of Luvesilocin and oral
administration of 4-HO-DiPT.
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Subcutaneous Luvesilocin

Parameter Oral 4-HO-DiPT (Iprocin)
(RE104)
Dose Range 5 mg - 40 mg[1] 15 mg - 20 mg (anecdotal)[5]
Time to Peak Plasma 15 - 30 minutes (onset of
) ~1.25 hours[2]
Concentration (Tmax) effects)[7]

2 - 3 hours (duration of effects)

Elimination Half-life (t¥2) ~3 hours[2] 5]

Duration of Psychoactive

3 - 4 hours[4] 2 - 3 hours[5]
Effects

Note: Data for oral 4-HO-DIPT is based on historical reports and not from controlled clinical
trials of Luvesilocin.

Experimental Protocols

This protocol is based on the methodology employed in the Phase 1 and 2 clinical trials of
Luvesilocin (RE104).[1][4][8]

Objective: To administer a precise dose of Luvesilocin for rapid systemic absorption and
evaluation of its safety, tolerability, pharmacokinetics, and efficacy.

Materials:

e Luvesilocin (RE104) for injection, sterile solution
 Prefilled syringes

o Sterile needles (e.qg., 25-27 gauge)

 Alcohol swabs

o Sterile gauze

e Sharps disposal container
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e Personal protective equipment (gloves)
Procedure:
» Participant Preparation:
o Ensure the participant has provided informed consent.

o Record baseline vital signs and conduct any pre-dose assessments as per the study
protocol.

o The participant should be in a comfortable and monitored setting.
e Dose Preparation:

o Luvesilocin is provided in prefilled syringes for specific dose cohorts (e.g., 5 mg, 11 mg,
22 mg, 30 mg, 33 mg, 38 mg, 40 mg, 44 mq).[1]

o Verify the dose and expiration date on the syringe.
o Site Selection and Preparation:

o Select an appropriate subcutaneous injection site, such as the abdomen (avoiding the
navel), upper thigh, or upper arm.

o Cleanse the selected site with an alcohol swab and allow it to air dry completely.

e Injection:

[¢]

Pinch a fold of skin at the injection site.

[¢]

Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

[e]

Slowly depress the plunger to inject the medication.

o

Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not
massage the injection site.

e Post-Administration Monitoring:
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o Dispose of the needle and syringe in a sharps container.
o Monitor the participant for acute adverse events and psychoactive effects.

o Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified

time points as per the study protocol.
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Figure 2: Experimental Workflow for Subcutaneous Luvesilocin Administration.
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This hypothetical protocol is based on the known oral activity of Luvesilocin's active
metabolite, 4-HO-DIPT, and general procedures for oral drug administration in clinical trials.
This protocol has not been specifically reported for Luvesilocin.

Objective: To administer an oral formulation of Luvesilocin to assess its safety, tolerability, and
pharmacokinetic profile, for comparison with the subcutaneous route.

Materials:
e Luvesilocin oral formulation (e.g., capsules, tablets, or a solution).
o Water.
e Dosing cups.
Procedure:
 Participant Preparation:
o Ensure the participant has provided informed consent.

o Instruct the participant to fast for a specified period (e.g., overnight) before dosing, if
required by the protocol.

o Record baseline vital signs and conduct any pre-dose assessments.
e Dose Preparation:

o The oral formulation of Luvesilocin would be prepared and packaged according to GMP
standards for a specific dose.

o Verify the dose and expiration date.
e Administration:
o The participant should be in a comfortable, upright position.

o Administer the oral formulation with a standardized volume of water.
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o Confirm that the participant has swallowed the entire dose.

e Post-Administration Monitoring:
o Monitor the participant for the onset of psychoactive effects and any adverse events.

o Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified
time points.

o Control for food and drink intake post-dose as per the study protocol.

Safety and Tolerability

In Phase 1 and 2 clinical trials, subcutaneous Luvesilocin was generally well-tolerated.[1][9]
The most commonly reported adverse events were mild to moderate and included nausea,
headache, and asymptomatic sinus tachycardia.[1][10] No serious adverse events were
reported in the Phase 1 study.[1]

Conclusion

The subcutaneous administration of Luvesilocin has been the primary route investigated in
clinical trials, demonstrating a favorable pharmacokinetic profile with a rapid onset and a short
duration of action. This makes it a promising candidate for in-clinic psychedelic-assisted
therapy. While the oral administration of its active metabolite has been reported, further clinical
research is needed to establish the safety, tolerability, and pharmacokinetic profile of an oral
Luvesilocin formulation. The protocols and data presented here provide a foundation for
researchers and drug development professionals working with this novel psychedelic
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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